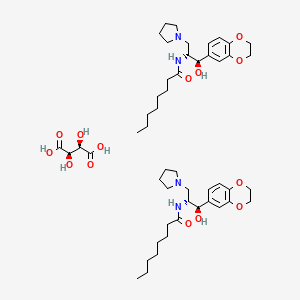![molecular formula C19H12N4O B597639 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol CAS No. 185129-91-3](/img/structure/B597639.png)
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-f][1,10]phenanthroline core, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde, followed by cyclization with an amine to form the imidazo[4,5-f][1,10]phenanthroline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[4,5-f][1,10]phenanthroline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[4,5-f][1,10]phenanthroline core.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting cancer stem cells.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol involves its ability to coordinate with metal ions, which can lead to various biological and chemical effects. In biological systems, this compound can induce mitochondrial dysfunction and generate reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include mitochondrial proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)-4-methoxyphenol
Uniqueness
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is unique due to its specific structural configuration, which allows for strong coordination with metal ions and significant biological activity. Compared to similar compounds, it has shown higher selectivity and potency in targeting cancer cells and has been more effective in various chemical reactions .
Propriétés
Numéro CAS |
185129-91-3 |
|---|---|
Formule moléculaire |
C19H12N4O |
Poids moléculaire |
312.332 |
Nom IUPAC |
4-(1,3-dihydroimidazo[4,5-f][1,10]phenanthrolin-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,22-23H |
Clé InChI |
GEHXSCWPSGZFLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=C2NC(=C5C=CC(=O)C=C5)N4)N=C1 |
Synonymes |
2-(4-hydroxyphenyl)iMidazole[4,5f][1,10]phenanthroline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/new.no-structure.jpg)


![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)





![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
